(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALX-1393 (TFA) is a selective inhibitor of the glycine transporter type 2 (GlyT2). It is primarily used in scientific research to study the modulation of glycine levels in the central nervous system. Glycine is an inhibitory neurotransmitter, and its reuptake inhibition can have significant effects on neuronal signaling. ALX-1393 (TFA) has shown potential as an analgesic, particularly in models of acute and chronic pain .
Preparation Methods
The synthesis of ALX-1393 (TFA) involves several steps, starting with the preparation of the core structure, which includes a fluorophenyl group and a benzyloxyphenyl group. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of 3-fluorophenylboronic acid with 2-benzyloxyphenylboronic acid in the presence of a palladium catalyst to form the biphenyl structure.
Introduction of the amino acid moiety: The biphenyl structure is then reacted with serine to introduce the amino acid moiety, forming the final compound.
Formation of the trifluoroacetate salt: The free base form of ALX-1393 is converted to its trifluoroacetate salt form to enhance stability and solubility.
Chemical Reactions Analysis
ALX-1393 (TFA) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ALX-1393 (TFA) has several scientific research applications:
Chemistry: It is used to study the modulation of glycine levels and the effects of glycine reuptake inhibition on neuronal signaling.
Biology: The compound is used to investigate the role of glycine in various biological processes, including pain modulation and motor control.
Medicine: ALX-1393 (TFA) has shown potential as an analgesic in models of acute and chronic pain, making it a valuable tool for pain research.
Industry: While its industrial applications are limited, the compound is used in the development of new analgesic drugs and other therapeutic agents
Mechanism of Action
ALX-1393 (TFA) exerts its effects by inhibiting the action of the glycine transporter type 2 (GlyT2). This inhibition leads to elevated levels of glycine in the synaptic cleft, enhancing glycinergic neurotransmission. Glycine acts as an inhibitory neurotransmitter by binding to glycine receptors on the postsynaptic membrane, leading to hyperpolarization and reduced neuronal excitability. The elevated glycine levels resulting from GlyT2 inhibition can reduce the transmission of pain signals, contributing to the compound’s analgesic effects .
Comparison with Similar Compounds
ALX-1393 (TFA) is unique in its selectivity for GlyT2. Similar compounds include:
ORG25543: Another selective GlyT2 inhibitor with similar analgesic properties.
Sarcosine: A naturally occurring amino acid that inhibits glycine transporters but with less selectivity.
Glycine: The endogenous ligand for glycine receptors, which can also inhibit glycine transporters at high concentrations.
Compared to these compounds, ALX-1393 (TFA) offers higher selectivity for GlyT2, making it a valuable tool for studying glycinergic neurotransmission and pain modulation .
Properties
Molecular Formula |
C25H23F4NO6 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H22FNO4.C2HF3O2/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-13,20,22H,14-15,25H2,(H,26,27);(H,6,7)/t20-,22?;/m0./s1 |
InChI Key |
UDSOPFWCTVYJOU-CNAJMHLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.